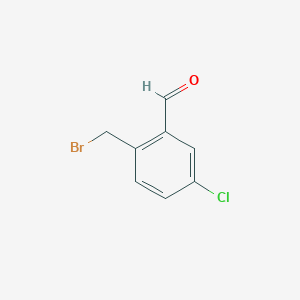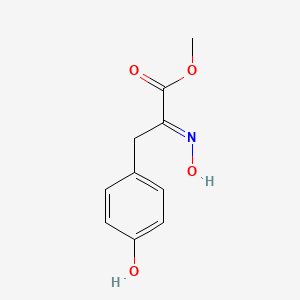![molecular formula C14H19ClN2O2S B1402880 [2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride CAS No. 1401425-28-2](/img/structure/B1402880.png)
[2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
説明
[2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride is a useful research compound. Its molecular formula is C14H19ClN2O2S and its molecular weight is 314.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that 4-methoxyphenethylamine, a related compound, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
Based on the related compound 4-methoxyphenethylamine, it can be inferred that it might interact with monoamine oxidase to inhibit the deamination process .
Biochemical Pathways
Thiazole ring compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that [2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride might affect multiple biochemical pathways.
Pharmacokinetics
It’s known that the related compound 4-methoxyphenethylamine is a metabolite of tyramine , which suggests that it might have similar ADME properties.
Result of Action
Based on the related compound 4-methoxyphenethylamine, it can be inferred that it might result in the inhibition of the deamination process of tyramine and tryptamine .
Action Environment
It’s known that the related compound 4-methoxyphenethylamine is stored at a temperature of 2-8°c , suggesting that temperature might be an important environmental factor for the stability of this compound.
生化学分析
Biochemical Properties
[2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride plays a significant role in various biochemical reactions. The thiazole ring in the compound is known for its ability to participate in electrophilic and nucleophilic substitution reactions . This compound interacts with several enzymes and proteins, including monoamine oxidase, which is responsible for the deamination of neurotransmitters . The interaction with monoamine oxidase suggests that this compound may influence neurotransmitter levels and, consequently, neural signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to exhibit cytotoxic activity against certain tumor cell lines, indicating its potential as an antineoplastic agent . Additionally, it influences cell signaling pathways by modulating the activity of enzymes involved in neurotransmitter metabolism . This modulation can lead to changes in gene expression and cellular metabolism, affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing neural communication. Additionally, the compound’s interaction with other enzymes and proteins may result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound has been shown to affect cellular function, with potential implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of neurotransmitter levels and antineoplastic activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of neurotransmitters . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of neurotransmitters and other metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function within the biological system .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, influencing its overall biochemical and cellular effects .
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2-methoxy-1,3-thiazol-5-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S.ClH/c1-17-12-5-3-11(4-6-12)7-8-15-9-13-10-16-14(18-2)19-13;/h3-6,10,15H,7-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKHJKLTWZIAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CN=C(S2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1402800.png)
![[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride](/img/structure/B1402801.png)




![Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1402809.png)


![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(3-(piperidine-1-carbonyl)piperidin-1-yl)methanone hydrochloride](/img/structure/B1402812.png)


![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)
